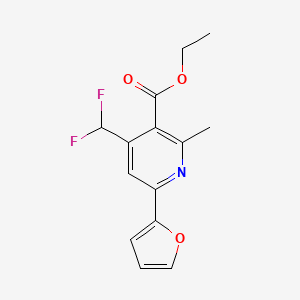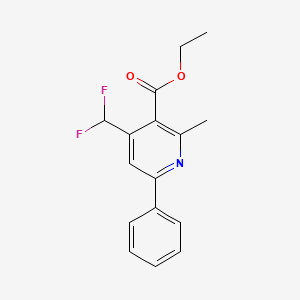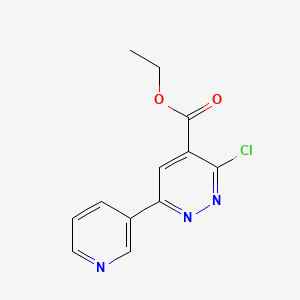
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
説明
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol, also known as 4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazole-1-ethanol, is a synthetic compound with a wide range of applications in the fields of chemistry and biology. It is a white crystalline solid with a melting point of 143-145°C. The compound has been extensively studied in the past few decades due to its potential applications in medicinal chemistry, organic synthesis, and biochemistry.
科学的研究の応用
Proton Transfer and Photoinduced Tautomerization
- Studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine (including similar structures to the compound ) have shown that these molecules exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These reactions are significant in understanding the dual luminescence and irreversible kinetic coupling of fluorescence bands in such compounds (Vetokhina et al., 2012).
Color Tuning in Iridium Tetrazolate Complexes
- The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands (related to the compound ) demonstrated a wide span of redox and emission properties. These findings are crucial for applications in color tuning for organic light-emitting devices (Stagni et al., 2008).
Synthesis of Tripodal Nitrogen Donor Ligands
- Research on the synthesis of tripod ligands containing pyridin-2-yl and pyrazol-1-yl groups (similar to the compound ) has applications in coordination and organometallic chemistry. These ligands are useful in creating complexes with various metals, demonstrating their versatility in this field (Byers et al., 1990).
Luminescent Lanthanide Compounds and Iron Complexes
- Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been used to create luminescent lanthanide compounds for biological sensing, and iron complexes showing unusual thermal and photochemical spin-state transitions. These applications highlight the potential of such compounds in biomedicine and materials science (Halcrow, 2005).
Ethylene Oligomerization Reactions with Nickel(II) Complexes
- Nickel(II) complexes bearing pyrazolylpyridines (related to the compound ) have been used in ethylene oligomerization reactions. These findings are significant in the field of industrial chemistry, especially in the production of polymers (Nyamato et al., 2016).
DNA Binding, Nuclease Activity, and Cytotoxicity Studies
- Cu(II) complexes of tridentate ligands similar to the compound have been studied for DNA binding, nuclease activity, and cytotoxicity. These studies are important for understanding the potential applications of such compounds in medical and biochemical research (Kumar et al., 2012).
特性
IUPAC Name |
2-(4-bromo-5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-8-10(12)11(14-15(8)6-7-16)9-2-4-13-5-3-9/h2-5,16H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJDAUABIPHUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



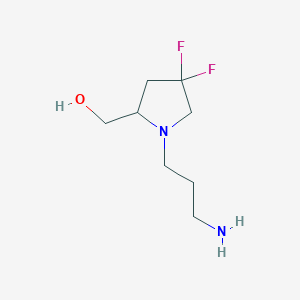
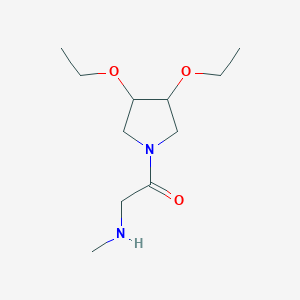
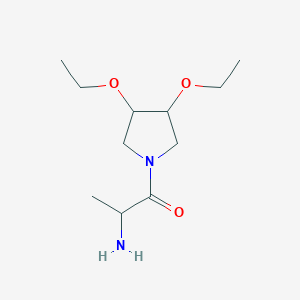
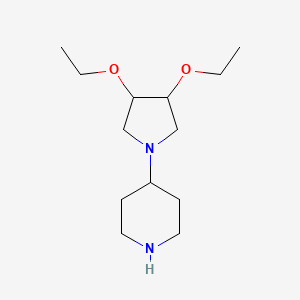
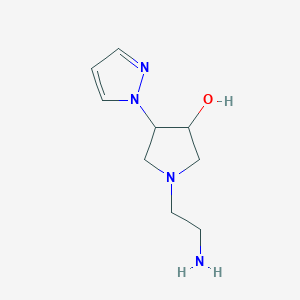

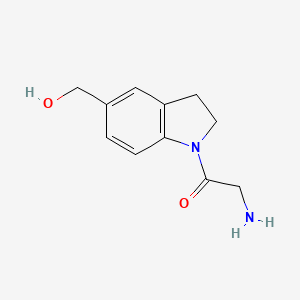
![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1491980.png)
![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491982.png)
![6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491984.png)

